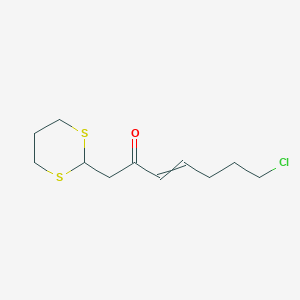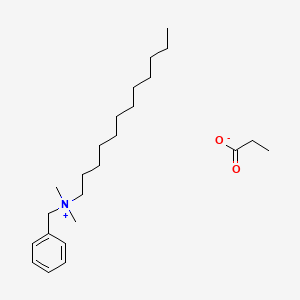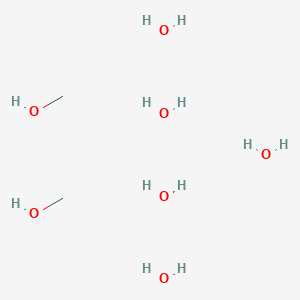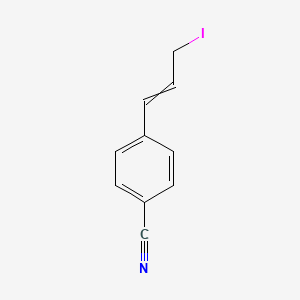
4-(3-Iodoprop-1-en-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Iodoprop-1-en-1-yl)benzonitrile is a chemical compound with the molecular formula C10H8IN It is characterized by the presence of an iodine atom attached to a prop-1-en-1-yl group, which is further connected to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodoprop-1-en-1-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 3-iodoprop-1-ene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Iodoprop-1-en-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The prop-1-en-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include aldehydes and ketones.
Reduction Reactions: The primary product is the corresponding amine.
Aplicaciones Científicas De Investigación
4-(3-Iodoprop-1-en-1-yl)benzonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-(3-Iodoprop-1-en-1-yl)benzonitrile is largely dependent on its chemical reactivity. The iodine atom and nitrile group are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, where the iodine atom is replaced by other nucleophiles. Additionally, the nitrile group can undergo reduction or hydrolysis to form amines or carboxylic acids, respectively. These reactions are facilitated by specific enzymes or catalysts that target the functional groups of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Bromoprop-1-en-1-yl)benzonitrile: Similar in structure but with a bromine atom instead of iodine.
4-(3-Chloroprop-1-en-1-yl)benzonitrile: Similar in structure but with a chlorine atom instead of iodine.
4-(3-Fluoroprop-1-en-1-yl)benzonitrile: Similar in structure but with a fluorine atom instead of iodine.
Uniqueness
4-(3-Iodoprop-1-en-1-yl)benzonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine make it more reactive in substitution reactions, allowing for the formation of a wider range of derivatives. This unique reactivity makes the compound valuable in synthetic chemistry and various research applications.
Propiedades
Número CAS |
918959-11-2 |
|---|---|
Fórmula molecular |
C10H8IN |
Peso molecular |
269.08 g/mol |
Nombre IUPAC |
4-(3-iodoprop-1-enyl)benzonitrile |
InChI |
InChI=1S/C10H8IN/c11-7-1-2-9-3-5-10(8-12)6-4-9/h1-6H,7H2 |
Clave InChI |
KXTROGZCAWNOGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CCI)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)

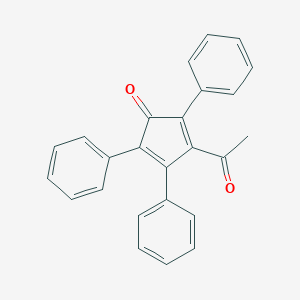

![N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide](/img/structure/B14180458.png)
![4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine](/img/structure/B14180466.png)
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)
![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)
silane](/img/structure/B14180491.png)
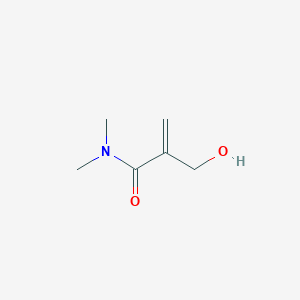
![7-Chloro-3-ethyl-8-fluoro-2,3,3a,4,5,9b-hexahydronaphtho[1,2-b]furan](/img/structure/B14180499.png)
